
SNIPER(CRABP)-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SNIPER(CRABP)-4 is a potent protein degrader. Development of novel small molecules that selectively degrade pathogenic proteins would provide an important advance in targeted therapy. Recently, we have devised a series of hybrid small molecules named SNIPER (specific and nongenetic IAP-dependent protein ERaser) that induces the degradation of target proteins via the ubiquitin-proteasome system.
Wissenschaftliche Forschungsanwendungen
Applications in Cancer Therapy
The degradation of CRABP-II is particularly relevant in cancer biology, as this protein plays a crucial role in the regulation of retinoic acid signaling, which is involved in cell differentiation and proliferation. By targeting CRABP-II, SNIPER(CRABP)-4 can potentially:
- Alter Retinoic Acid Availability : Reducing CRABP-II levels may enhance retinoic acid signaling, which can influence the growth and differentiation of cancer cells.
- Inhibit Tumor Growth : Preclinical studies suggest that this compound could suppress tumor proliferation by modulating retinoic acid pathways.
Comparative Analysis with Other SNIPER Compounds
To highlight the uniqueness of this compound, a comparison with other SNIPER compounds targeting different proteins is presented below:
Compound Name | Target Protein | Mechanism | Unique Features |
---|---|---|---|
SNIPER-3 | BCR-ABL | Degradation via IAP recruitment | Targets BCR-ABL in chronic myelogenous leukemia |
SNIPER-5 | BCR-ABL | Degradation via IAP recruitment | More potent at lower concentrations than SNIPER-3 |
SNIPER-6 | BCR-ABL | Allosteric binding | Targets allosteric sites for enhanced efficacy |
SNIPER(ER) | Estrogen Receptor α | Degradation via IAP recruitment | Developed for targeting estrogen receptor pathways |
This compound | CRABP-II | Degradation via IAP recruitment | Specific targeting of CRABP-II, influencing retinoic acid signaling |
Case Studies and Research Findings
- In Vivo Studies on Estrogen Receptor α : Research has demonstrated that SNIPER compounds can effectively reduce protein levels in tumor xenografts. For instance, the development of SNIPER(ER)-87 showed significant reduction in estrogen receptor levels and suppression of tumor growth in models of breast cancer .
- Targeting BCR-ABL : Studies on SNIPER compounds targeting BCR-ABL have shown promising results in chronic myelogenous leukemia treatment by inducing degradation of oncogenic proteins . This highlights the potential for this compound to similarly impact other oncogenic pathways.
- Mechanistic Insights from Structural Biology : Structural analyses have provided insights into how SNIPER compounds interact with their targets at a molecular level, enhancing our understanding of their mechanism and paving the way for improved designs .
Eigenschaften
Molekularformel |
C45H66N4O9 |
---|---|
Molekulargewicht |
807.042 |
IUPAC-Name |
(2E,4E,6E,8E)-9-((E)-3-((((14R,17S,18R)-18-amino-17-hydroxy-14-isobutyl-2,13,16-trioxo-19-phenyl-6,9-dioxa-3,12-diazanonadecyl)oxy)imino)-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C45H66N4O9/c1-31(2)26-36(29-40(50)43(54)38(46)28-35-14-9-8-10-15-35)44(55)48-21-23-57-25-24-56-22-20-47-41(51)30-58-49-39-18-19-45(6,7)37(34(39)5)17-16-32(3)12-11-13-33(4)27-42(52)53/h8-17,27,31,36,38,43,54H,18-26,28-30,46H2,1-7H3,(H,47,51)(H,48,55)(H,52,53)/b13-11+,17-16+,32-12+,33-27+,49-39+/t36-,38-,43+/m1/s1 |
InChI-Schlüssel |
FBOHLKGEMRMVGM-UZEPOBBZSA-N |
SMILES |
O=C(CO/N=C1C(C)=C(/C=C/C(C)=C/C=C/C(C)=C/C(O)=O)C(C)(C)CC/1)NCCOCCOCCNC([C@H](CC(C)C)CC([C@@H](O)[C@H](N)CC2=CC=CC=C2)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SNIPER(CRABP)-4; SNIPER(CRABP)4; SNIPER(CRABP) 4; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.